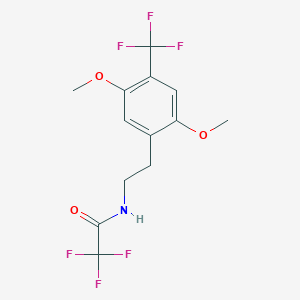

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide

Description

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide is a structurally complex acetamide derivative characterized by a phenethyl backbone substituted with 2,5-dimethoxy and 4-trifluoromethyl groups. The trifluoroacetamide moiety is directly attached to the phenethyl nitrogen, contributing to its distinct electronic and steric profile.

Properties

Molecular Formula |

C13H13F6NO3 |

|---|---|

Molecular Weight |

345.24 g/mol |

IUPAC Name |

N-[2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C13H13F6NO3/c1-22-9-6-8(12(14,15)16)10(23-2)5-7(9)3-4-20-11(21)13(17,18)19/h5-6H,3-4H2,1-2H3,(H,20,21) |

InChI Key |

IXKYQVNNGNIYAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine

Method A: Nitration and Reduction Route

- Starting Material : 2,5-Dimethoxy-4-(trifluoromethyl)benzene.

- Step 1 : Nitration of the aromatic ring at the appropriate position, followed by reduction to the corresponding amine.

- Step 2 : Conversion of the aromatic amine to phenethylamine via side-chain elongation, typically through a Friedel–Crafts alkylation or side-chain substitution.

Method B: Direct Substitution

Literature Data

Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Aromatic substitution | Trifluoromethylating agents (e.g., CF₃I, Togni reagent) | DCM or acetonitrile | -20°C to room temperature | Variable | Requires careful control to avoid over-substitution |

| Side-chain elongation | Ethylene oxide or similar | Ethanol or THF | Reflux | 55-86% | Based on literature reports |

Conversion to the Amide: Formation of the Trifluoroacetamide

Acylation with Trifluoroacetic Anhydride or Trifluoroacetyl Chloride

The phenethylamine intermediate undergoes acylation to form the trifluoroacetamide:

R–NH₂ + (CF₃CO)₂O → R–NH–CO–CF₃

- Reagents : Trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.

- Solvent : Dichloromethane (DCM) or chloroform.

- Temperature : 0°C to room temperature.

- Catalyst : Usually none, but pyridine or triethylamine can be added as base to scavenge HCl or excess acid.

Typical Procedure

- Dissolve phenethylamine in DCM.

- Cool the solution to 0°C.

- Add trifluoroacetic anhydride dropwise with stirring.

- Allow the mixture to warm to room temperature and stir for several hours.

- Work-up involves washing with water, drying over magnesium sulfate, and purification via chromatography.

Yield and Purity

- The acylation typically yields 70-85% of the desired trifluoroacetamide, with high purity confirmed via NMR and mass spectrometry (,).

Alternative Synthetic Routes and Notes

- Direct amidation of the phenethylamine with trifluoroacetic acid derivatives using coupling agents like EDCI or DCC can be employed, especially when the amine is sensitive.

- Protection of amino groups may be necessary if multiple reactive sites are present.

- Reaction optimization includes controlling temperature, reagent equivalents, and reaction time to maximize yield and minimize side-products.

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoroacetamide group to other functional groups.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling cascades .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Notes on Structural and Functional Implications

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances electrophilicity and metabolic stability compared to chlorine in pesticidal analogs, though at the cost of reduced biodegradability .

- Synthetic Viability : Methoxy and trifluoromethyl groups are synthetically accessible, suggesting scalability for industrial applications compared to complex heterocycles .

Biological Activity

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activity, particularly in the context of psychoactive effects and receptor interactions. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16F3N O2

- Molar Mass : 263.260 g/mol

The compound is characterized by a complex structure that includes trifluoromethyl and methoxy groups, which significantly influence its pharmacological properties.

Research indicates that compounds similar to this compound act primarily as agonists at serotonin receptors, specifically the 5-HT_2A and 5-HT_2C receptors. These receptors are implicated in various neurophysiological processes including mood regulation and perception.

Key Findings:

- Receptor Agonism : The compound has been shown to exhibit high agonist potency at the 5-HT_2A and 5-HT_2C receptors while demonstrating modest selectivity over other serotonin receptor subtypes such as 5-HT_1A and 5-HT_6 .

- Psychoactive Effects : In animal studies, it has been noted that this compound can elicit head-twitch responses (HTR), a common behavioral marker for hallucinogenic activity .

- Neuroplasticity : The activation of 5-HT_2A receptors has been associated with increased expression of genes involved in neuroplasticity within the frontal cortex .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving related compounds:

Case Studies

- Animal Studies on Psychoactivity :

- Comparative Analysis with Similar Compounds :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.